molecular formula C15H17NO2 B14590202 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-09-7

2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B14590202
CAS No.: 61343-09-7
M. Wt: 243.30 g/mol
InChI Key: KPQLMWGPAQNHNJ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structural motif where a spiro center connects two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 3-methylphenylamine with a suitable cyclic ketone under acidic or basic conditions. One common method involves the cyclization of 3-methylphenylamine with 1,6-dioxaspiro[4.4]nonane-2,7-dione in the presence of a catalyst such as gold (I) complexes . The reaction proceeds smoothly under mild conditions, yielding the desired spirocyclic compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or the aromatic ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

2-(3-Methylphenyl)-2-azaspiro[4

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an antagonist of integrin receptors, thereby affecting cell adhesion and migration processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

61343-09-7

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-(3-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H17NO2/c1-11-5-4-6-12(9-11)16-13(17)10-15(14(16)18)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3

InChI Key

KPQLMWGPAQNHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3(C2=O)CCCC3

Origin of Product

United States

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